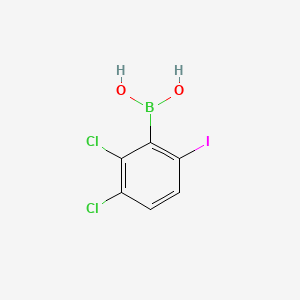

(2,3-Dichloro-6-iodophenyl)boronic acid

Description

BenchChem offers high-quality (2,3-Dichloro-6-iodophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dichloro-6-iodophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H4BCl2IO2 |

|---|---|

Molecular Weight |

316.72 g/mol |

IUPAC Name |

(2,3-dichloro-6-iodophenyl)boronic acid |

InChI |

InChI=1S/C6H4BCl2IO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H |

InChI Key |

ALVLBMSRPANELL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)Cl)I)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to the Reactivity and Synthetic Utility of ortho-Iodo ortho-Chloro Aryl Boronic Acids

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Executive Summary: The Strategic Value of Dichotomous Reactivity

In the intricate landscape of modern synthetic chemistry, aryl boronic acids stand as indispensable building blocks, primarily through their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Within this class of reagents, polyhalogenated aryl boronic acids offer a unique platform for sequential and site-selective functionalization, enabling the streamlined construction of complex molecular architectures. This guide focuses specifically on the reactivity profile of ortho-iodo ortho-chloro aryl boronic acids, a substrate class that embodies a powerful reactivity dichotomy. The profound difference in the bond dissociation energies of the carbon-iodine and carbon-chlorine bonds provides a predictable and exploitable handle for chemoselective transformations. Herein, we dissect the fundamental principles governing this selectivity, provide field-proven protocols for controlled functionalization, and explore the inherent challenges and considerations in harnessing these valuable synthetic intermediates.

Foundational Principles: Understanding Selectivity in Cross-Coupling Reactions

To effectively utilize ortho-iodo ortho-chloro aryl boronic acids, one must first grasp the core mechanistic principles of palladium-catalyzed cross-coupling reactions. The selectivity observed is not arbitrary but is dictated by the kinetics of the catalytic cycle's elementary steps.

The Palladium Catalytic Cycle: A Stepwise Perspective

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide, forming an Ar-Pd(II)-X complex.

-

Transmetalation: The aryl group from the boronic acid (in its activated borate form) is transferred to the palladium center, displacing the halide and forming an Ar-Pd(II)-Ar' complex.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are expelled from the coordination sphere, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.

The Selectivity-Determining Step: Oxidative Addition

For polyhalogenated substrates, the oxidative addition step is almost invariably the selectivity-determining event.[1][2] The rate of this step is highly dependent on the identity of the halogen. The universally accepted reactivity trend for aryl halides is:

C-I > C-Br > C-OTf ≈ C-Cl >> C-F

This order is primarily governed by the carbon-halogen bond dissociation energies (BDEs). The C-I bond is the weakest, requiring the least energy for the Pd(0) catalyst to insert, making it the most reactive site.[3] In an ortho-iodo ortho-chloro aryl system, the palladium catalyst will therefore selectively react with the C-I bond under appropriately controlled conditions.

The Impact of Steric and Electronic Factors

While the C-X bond strength is the dominant factor, steric and electronic effects add crucial layers of nuance.

-

Steric Hindrance: The presence of two ortho substituents (iodo and chloro) alongside the boronic acid group creates a sterically congested environment around the aromatic ring. This crowding can impede the approach of the bulky palladium-ligand complex to the C-I bond, potentially slowing the rate of oxidative addition.[4][5][6] Furthermore, severe steric hindrance around the boronic acid moiety itself can inhibit the transmetalation step.[7][8][9] This necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands that promote both oxidative addition and subsequent steps in the cycle.[8]

-

Electronic Effects: The electronic nature of substituents on the aryl boronic acid can influence the transmetalation step. Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing transmetalation.[7] However, in the case of ortho-iodo ortho-chloro systems, the primary driver of selectivity remains the vast difference in reactivity between the C-I and C-Cl bonds.

Chemoselective Functionalization: Protocols and Applications

The predictable reactivity hierarchy allows for the selective, stepwise functionalization of the di-halogenated scaffold. The C-I bond serves as the primary reaction handle for a range of palladium-catalyzed transformations, leaving the more robust C-Cl bond available for subsequent modification under more forcing conditions.

Selective Suzuki-Miyaura Coupling at the C-I Position

This is the most common application, enabling the formation of a C(sp²)-C(sp²) bond at the more reactive iodo-position.

Causality Behind Experimental Choices:

-

Catalyst: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, P(t-Bu)₃) is often chosen.[10][11] These ligands stabilize the Pd(0) state and form highly active monoligated palladium complexes that are effective at cleaving the C-I bond, even in a sterically hindered environment.[10]

-

Base: A moderately strong base like K₃PO₄ or K₂CO₃ is used. The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[12]

-

Solvent: Aprotic polar solvents like dioxane, THF, or toluene are standard, often with a small amount of water to aid in dissolving the base and facilitating borate formation.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 100 | 18 | 85-95 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 16 | 80-90 |

Note: Data is compiled and representative of typical outcomes for substrates like 2-chloro-6-iodophenylboronic acid.

Protocol 1: Selective Mono-Arylation of (2-Chloro-6-iodophenyl)boronic Acid

Materials:

-

(2-Chloro-6-iodophenyl)boronic acid (1.0 equiv)

-

Arylboronic acid partner (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4.5 mol%)

-

K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-chloro-6-iodophenyl)boronic acid, the arylboronic acid partner, and K₃PO₄.

-

In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a minimal amount of anhydrous dioxane. Add this catalyst solution to the Schlenk flask.

-

Add the remaining anhydrous dioxane and degassed water (typically a 10:1 to 5:1 dioxane:water ratio).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

Selective Sonogashira Coupling at the C-I Position

The same principle of differential reactivity applies to the Sonogashira coupling, allowing for the selective installation of an alkyne at the C-I position.[13][14] This reaction is invaluable for creating aryl-alkyne motifs.

Causality Behind Experimental Choices:

-

Catalyst System: The classic Sonogashira conditions employ a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) to perform the oxidative addition and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.

-

Base: A primary or secondary amine, such as triethylamine (TEA) or diisopropylamine (DIPA), is used as both the base and often as the solvent. It neutralizes the HX acid formed during the reaction and helps maintain the catalytic cycle.

Protocol 2: Selective Mono-Alkynylation of (2-Chloro-6-iodophenyl)boronic Acid

Materials:

-

(2-Chloro-6-iodophenyl)boronic acid (1.0 equiv)

-

Terminal alkyne (1.3 equiv)

-

Pd(PPh₃)₂Cl₂ (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (2-chloro-6-iodophenyl)boronic acid, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous TEA or DIPA via syringe, followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary. The reaction is often rapid.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the mono-alkynylated product.

A Stepwise Functionalization Workflow

The distinct reactivity of the two halogen sites enables a logical and powerful workflow for building molecular complexity. An initial, milder reaction targets the C-I bond, and a subsequent, more forcing reaction can be used to functionalize the remaining C-Cl bond.

Synthesis of ortho-Iodo ortho-Chloro Aryl Boronic Acid Scaffolds

Access to these valuable building blocks is critical. While various methods exist, a common strategy involves the ipso-iodination of a corresponding ortho-chloro aryl boronic acid.

Protocol 3: Representative Synthesis via ipso-Iodination

Causality Behind Experimental Choices: This protocol leverages the conversion of a C-B bond into a C-I bond. N-Iodomorpholinium iodide (NIMI), generated in situ from morpholine and molecular iodine, serves as a mild and effective electrophilic iodinating agent.[15] A catalytic amount of copper iodide can promote the reaction, likely by facilitating the C-B bond activation.

Materials:

-

(2-Chlorophenyl)boronic acid (1.0 equiv)

-

Morpholine (2.0 equiv)

-

Iodine (I₂) (2.4 equiv)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve (2-chlorophenyl)boronic acid in methanol.

-

Add morpholine, followed by CuI.

-

Cool the mixture in an ice bath and add molecular iodine portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC until the starting boronic acid is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the (2-chloro-6-iodophenyl)boronic acid. Note: This represents a plausible route; specific positional selectivity would depend on directing groups and potential for multiple iodinations.

Conclusion and Outlook

The reactivity profile of ortho-iodo ortho-chloro aryl boronic acids is defined by a highly reliable chemoselectivity favoring functionalization at the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This predictable behavior, governed by the fundamental principles of oxidative addition, allows chemists to use these reagents as powerful linchpins for the sequential and site-selective construction of sterically demanding biaryls and other complex organic molecules. By selecting appropriate catalyst systems and reaction conditions—milder for the initial C-I coupling and more forcing for a subsequent C-Cl reaction—researchers can unlock a robust strategy for molecular diversification. This guide provides the foundational knowledge and practical protocols to confidently employ these versatile building blocks in drug discovery and materials science.

References

-

Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. Available at: [Link]

-

Barrios-Landeros, F., & Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics. Available at: [Link]

-

Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. Available at: [Link]

-

Barrios-Landeros, F., & Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. ResearchGate. Available at: [Link]

-

Vantourout, J. C., et al. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

-

Various Authors. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Zultanski, S. L., et al. (2026). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]

-

Schoenebeck, F., et al. (2017). Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. PMC. Available at: [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]

-

Hearn, B. R., et al. (2013). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

-

Svejstrup, T. D., et al. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PMC. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

-

Pietsch, S., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]

-

Ukai, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

-

Ghaffari, M., et al. (2013). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]

-

Osiński, P. W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

-

ResearchGate. (2014). The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. ResearchGate. Available at: [Link]

-

Kumar, A., et al. Mild and Regioselective Synthesis of Aryliodides. RSC Advances. Available at: [Link]

- Geissler, H., et al. (2002). Process for preparing boronic and borinic acids. Google Patents.

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Robertson, A. D., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. PMC. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. pubs.rsc.org [pubs.rsc.org]

Navigating a Critical Choice in Synthesis: A Comparative Analysis of 2,3-dichloro-6-iodophenylboronic Acid and its Pinacol Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid derivative is a critical parameter that dictates reaction efficiency, reproducibility, and scalability. This guide provides an in-depth technical comparison between the free boronic acid, 2,3-dichloro-6-iodophenylboronic acid, and its corresponding pinacol ester. This highly substituted arylboronic acid serves as an exemplary case study for understanding the fundamental trade-offs in stability, handling, purification, and reactivity. By delving into the causality behind experimental choices and providing field-proven insights, this document serves as a crucial resource for researchers, enabling informed decisions to optimize synthetic outcomes in drug discovery and development.

Introduction: The Power and Pitfalls of Boron Reagents

Boronic acids and their derivatives are foundational pillars of contemporary organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility stems from a combination of high functional group tolerance, generally low toxicity of boron byproducts, and the commercial availability of a vast array of building blocks.[2][3]

This guide focuses on a specific, highly functionalized reagent: 2,3-dichloro-6-iodophenylboronic acid . Its sterically hindered and electronically complex nature makes it a valuable, yet challenging, building block in the synthesis of complex molecules. The inherent properties of the free boronic acid moiety often present significant hurdles. To mitigate these, chemists frequently turn to more stable derivatives, with pinacol esters being the most common choice.[4][5]

This document will dissect the core differences between these two forms, moving beyond a simple list of properties to explain the underlying chemical principles. We will explore why one might be chosen over the other, providing detailed protocols and a decision-making framework to guide laboratory practice.

Chapter 1: The Free Boronic Acid: A Study in Reactivity and Instability

Properties of 2,3-dichloro-6-iodophenylboronic Acid

Free boronic acids are characterized by their polar B(OH)₂ group. This feature, while crucial for reactivity, also introduces several challenges:

-

High Polarity: This makes them sparingly soluble in many non-polar organic solvents used in cross-coupling reactions, potentially leading to slow or incomplete reactions.[6] Their high polarity also complicates purification by standard silica gel chromatography, often resulting in streaking and poor recovery.[4]

-

Hygroscopicity: Boronic acids can readily absorb moisture from the atmosphere.[7][8] This not only alters the stoichiometry of the reagent but can also promote undesirable side reactions, most notably protodeboronation.

-

Protodeboronation: This is a common decomposition pathway where the C–B bond is cleaved and replaced by a C–H bond, rendering the reagent inactive for cross-coupling.[6] This process can be accelerated by moisture, heat, and certain acidic or basic conditions.[6]

-

Dehydration to Boroxines: A defining characteristic of many solid-state boronic acids is their propensity to undergo spontaneous dehydration to form a cyclic trimeric anhydride, known as a boroxine.[4][9]

The Boroxine Equilibrium

The formation of boroxines is a reversible equilibrium process. While the boroxine is often the more stable form in the solid state, it complicates precise stoichiometric calculations as the molecular weight differs significantly from the monomeric acid. This can lead to issues with reaction reproducibility.[9] In solution, the equilibrium between the boronic acid and the boroxine is influenced by the solvent and the presence of water.

Caption: Equilibrium between a boronic acid and its cyclic trimer, the boroxine.

Chapter 2: The Pinacol Ester: A Surrogate Built for Stability

Properties of 2,3-dichloro-6-iodophenylboronic acid Pinacol Ester

To overcome the inherent instability of free boronic acids, they are often converted into boronate esters. The most widely used are pinacol esters (Bpin), formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).[4][5]

-

Enhanced Stability: The pinacol group provides significant steric hindrance around the boron center, protecting it from protodeboronation and other decomposition pathways.[10] This makes pinacol esters generally bench-stable, non-hygroscopic crystalline solids that can be stored for extended periods without degradation.[8][9]

-

Improved Solubility: The replacement of the polar B(OH)₂ group with the non-polar pinacol moiety dramatically increases solubility in common organic solvents like THF, dioxane, and toluene.[11]

-

Simplified Purification: Pinacol esters are significantly less polar than their corresponding acids, making them much more amenable to purification by standard silica gel chromatography.[4][12] While some degradation on silica can still occur, it is far less pronounced than with free boronic acids.[13][14]

-

Stoichiometric Purity: As they do not form boroxines, pinacol esters are typically obtained as well-defined, monomeric compounds, allowing for accurate and reproducible reaction stoichiometry.

Synthesis of the Pinacol Ester

The conversion of a boronic acid to its pinacol ester is a straightforward and high-yielding esterification reaction.

Caption: General workflow for the synthesis of a pinacol ester from a boronic acid.

Experimental Protocol: Synthesis of 2,3-dichloro-6-iodophenylboronic acid Pinacol Ester [15]

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloro-6-iodophenylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

-

Solvent Addition: Add anhydrous diethyl ether or THF to the flask under an inert atmosphere (Argon or Nitrogen).

-

Reaction: Stir the resulting suspension vigorously at room temperature for 24 hours.

-

Workup: Filter the suspension to remove the magnesium sulfate and any unreacted solids. Wash the solids with a small amount of fresh solvent.

-

Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude pinacol ester.

-

Purification: The crude product can be purified by distillation under high vacuum or by flash column chromatography on silica gel to afford the pure pinacol ester.

Chapter 3: Head-to-Head Comparison

Physicochemical Properties

| Property | 2,3-dichloro-6-iodophenylboronic acid | 2,3-dichloro-6-iodophenylboronic acid Pinacol Ester | Rationale for Difference |

| Molecular Formula | C₆H₄BCl₂IO₂ | C₁₂H₁₄BCl₂IO₂ | Addition of C₆H₁₀O₂ from pinacol, loss of 2H₂O. |

| Molecular Weight | 348.66 g/mol | 429.75 g/mol | Addition of the pinacol group. |

| Physical State | Typically a white to off-white solid | Typically a white crystalline solid or colorless oil | Esterification reduces intermolecular H-bonding, often leading to lower melting points or liquid state. |

| Solubility | Soluble in polar solvents (MeOH, DMSO), sparingly soluble in non-polar organic solvents. | Readily soluble in common organic solvents (THF, Dioxane, Toluene, Hexanes).[11] | The non-polar pinacol group dominates the molecule's solubility profile. |

| Stability | Prone to dehydration (boroxine formation), protodeboronation.[4][6] Hygroscopic. | Generally stable to air and moisture.[9] Resistant to boroxine formation. | Steric and electronic protection of the boron center by the pinacol group.[10] |

| Handling | Requires storage under inert, dry conditions.[6][8] | Can often be handled on the benchtop with standard precautions. | Reduced sensitivity to atmospheric moisture. |

Purification and Analysis

The challenges in purifying free boronic acids are well-documented.[4] Their polarity leads to strong interactions with silica gel, often requiring highly polar eluents that can co-elute impurities. Furthermore, the acidic nature of silica can catalyze decomposition on the column.

In contrast, pinacol esters are ideal candidates for silica gel chromatography.[12] They are less polar and elute with common solvent systems like hexanes/ethyl acetate. For particularly sensitive esters, pre-treating the silica gel with boric acid can neutralize Lewis basic sites on the silica surface, preventing on-column hydrolysis and improving recovery.[13][14]

Reactivity in Suzuki-Miyaura Coupling

The central event in the Suzuki-Miyaura reaction is the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.

Traditionally, it was believed that boronic esters must first undergo hydrolysis in situ to the corresponding boronic acid, which would then participate in the catalytic cycle.[4] However, extensive mechanistic studies, notably by Denmark and others, have provided compelling evidence that boronic esters can undergo direct transmetalation without prior hydrolysis, particularly under anhydrous conditions.[2][16] The active transmetalating species can be influenced by the reaction conditions, especially the base and solvent system.

Caption: The Suzuki-Miyaura catalytic cycle.

Chapter 4: Practical Guidance and Reagent Selection

Case Study: Suzuki-Miyaura Coupling Protocols

The following are representative protocols illustrating the practical differences when using the free acid versus the pinacol ester.

Protocol A: Using 2,3-dichloro-6-iodophenylboronic acid

-

Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), 2,3-dichloro-6-iodophenylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a strong aqueous base (e.g., 2M K₂CO₃ or K₃PO₄).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction: Heat the mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction, dilute with water and an organic solvent (e.g., ethyl acetate), separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by flash chromatography, often requiring polar eluents.

Protocol B: Using 2,3-dichloro-6-iodophenylboronic acid Pinacol Ester [3][17]

-

Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), the pinacol ester (1.1-1.2 equiv), palladium catalyst, ligand (if needed), and base (e.g., K₃PO₄). Anhydrous conditions can often be used.

-

Solvent: Add a degassed anhydrous organic solvent (e.g., dioxane).

-

Reaction: Heat the mixture under an inert atmosphere to the desired temperature.

-

Workup: Cool the reaction, filter through a pad of celite to remove inorganic salts, and wash with an organic solvent. Concentrate the filtrate.

-

Purification: Purify by flash chromatography using a less polar eluent system (e.g., hexanes/ethyl acetate).

A Decision Framework for Reagent Selection

The choice between the boronic acid and its pinacol ester is not arbitrary. It is a strategic decision based on several factors.

Caption: Decision framework for selecting between a boronic acid and its pinacol ester.

Conclusion

The choice between 2,3-dichloro-6-iodophenylboronic acid and its pinacol ester derivative encapsulates a fundamental principle in synthetic strategy: the balance between reactivity and stability.

-

The Boronic Acid is the more atom-economical and directly reactive species, but its utility is often compromised by instability, handling difficulties, and purification challenges. It may be suitable for robust, well-established reactions where its quirks can be managed.

-

The Pinacol Ester represents a more robust, reliable, and user-friendly alternative. Its enhanced stability, ease of handling, and amenability to standard purification techniques make it the superior choice for complex, multi-step syntheses, especially in drug discovery where reproducibility and purity are paramount.[4][18] While it requires an extra synthetic step, the investment often pays dividends in the form of higher, more consistent yields and cleaner reaction profiles.

Ultimately, a thorough understanding of the properties of both reagents empowers the modern chemist to make an informed, strategic decision, paving the way for more efficient and successful synthetic endeavors.

References

-

Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

-

Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

Lab Alley. (2025). How to Store Boric Acid. [Link]

-

Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options. [Link]

-

Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

-

Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

-

Isom, E. R., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

-

Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Link]

-

Denmark, S. E., & Smith, R. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. [Link]

-

Sussex Drug Discovery Centre. (2013). Pinacol Arylboronates from Aromatic Amines. [Link]

-

Roy, D., et al. (2026). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Chemical Science. [Link]

-

Organic Syntheses Procedure. (n.d.). boronic esters. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?[Link]

-

Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

-

ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

-

Oka, H., et al. (2025). Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination. Organic Letters. [Link]

-

The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

Al-Zoubi, R. M., et al. (2018). Mild, efficient and regioselective synthesis of diiodophenylboronic acid derivatives via metal-iodine exchange of 5-substituted-1,2,3-triiodoarenes. Drug Des. [Link]

-

Chong, J. M., et al. (2008). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. PMC. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. laballey.com [laballey.com]

- 8. cubework.com [cubework.com]

- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 12. Miyaura Borylation Reaction [organic-chemistry.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 17. rsc.org [rsc.org]

- 18. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Note: Site-Selective Cross-Coupling of 2,3-dichloro-6-iodophenylboronic acid

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the site-selective functionalization of 2,3-dichloro-6-iodophenylboronic acid. We delve into the mechanistic principles governing chemoselectivity in palladium-catalyzed cross-coupling reactions and provide field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be self-validating, with explanations for experimental choices, troubleshooting guides, and strategies for sequential derivatization, enabling the synthesis of complex, multi-substituted aromatic scaffolds.

Introduction: The Strategic Value of a Polysubstituted Building Block

2,3-dichloro-6-iodophenylboronic acid is a valuable synthetic intermediate that presents both a challenge and an opportunity. As a trifunctionalized arene, it offers three distinct points for modification: a highly reactive carbon-iodine (C-I) bond, two less reactive carbon-chlorine (C-Cl) bonds, and a versatile carbon-boron (C-B) bond. The ability to selectively address one site while leaving the others intact is crucial for the efficient construction of complex molecules, such as active pharmaceutical ingredients and advanced materials.

The key to unlocking the potential of this building block lies in exploiting the intrinsic differences in reactivity between the carbon-halogen bonds within a palladium-catalyzed cross-coupling manifold. This guide will focus on protocols that achieve high selectivity for the C-I bond, leveraging its greater susceptibility to oxidative addition by a palladium(0) catalyst.

Mechanistic Insights: The Principle of Site-Selectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis.[1] The catalytic cycle for these transformations generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

The site-selectivity in the cross-coupling of polyhalogenated arenes is determined almost exclusively during the initial oxidative addition step. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy (BDE). The BDEs follow the trend C-F > C-Cl > C-Br > C-I.[3] Consequently, the palladium(0) catalyst will preferentially react with the weaker, more labile C-I bond, leaving the stronger C-Cl bonds untouched under carefully controlled conditions.[2][3]

Sources

Application Note & Protocol: Synthesis of (2,3-Dichloro-6-iodophenyl)boronic acid via Lithium-Halogen Exchange

Authored by: Gemini, Senior Application Scientist

Introduction

(2,3-Dichloro-6-iodophenyl)boronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Boronic acids, in general, are crucial building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[1][2] The specific substitution pattern of this molecule, featuring two chlorine atoms and a boronic acid group on a phenyl ring, makes it a versatile reagent for introducing sterically hindered and electronically modulated moieties into complex molecules, a desirable feature in the development of novel pharmaceuticals and organic materials.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of (2,3-Dichloro-6-iodophenyl)boronic acid from 1,2-dichloro-4-iodobenzene. The synthetic strategy hinges on a selective lithium-halogen exchange at the iodo-position, followed by trapping of the resulting aryllithium intermediate with a trialkyl borate. This method is highly efficient and proceeds with excellent regioselectivity due to the differential reactivity of the carbon-halogen bonds (I > Br > Cl) towards organolithium reagents.[5][6]

Mechanistic Rationale: The Lithium-Halogen Exchange

The core of this synthesis is the lithium-halogen exchange reaction, a fundamental transformation in organometallic chemistry.[5][7] The reaction proceeds by the nucleophilic attack of the alkyllithium reagent (in this case, n-butyllithium) on the iodine atom of the aryl halide. This forms a transient "ate-complex" which then collapses to furnish the more stable aryllithium species and the corresponding alkyl halide.[5][8][9] The equilibrium of this reaction is driven by the formation of the more stable organolithium compound, which is generally the one where the negative charge resides on a more electronegative carbon atom (sp2 > sp3).[5]

In the case of 1,2-dichloro-4-iodobenzene, the significantly lower bond dissociation energy and higher polarizability of the C-I bond compared to the C-Cl bonds ensure that the exchange occurs exclusively at the iodine position. This high selectivity is critical for the successful synthesis of the target boronic acid.

A potential side reaction in polyhalogenated systems is the "halogen dance," a rearrangement where the halogen and lithium atoms exchange positions on the aromatic ring.[10][11] However, by maintaining cryogenic temperatures (typically -78 °C), the rate of this rearrangement is significantly suppressed, ensuring the integrity of the desired aryllithium intermediate.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of (2,3-Dichloro-6-iodophenyl)boronic acid.

Detailed Experimental Protocol

Materials:

| Reagent/Material | Grade | Supplier | CAS Number |

| 1,2-Dichloro-4-iodobenzene | 98% | Sigma-Aldrich | 29682-41-5 |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |

| Triisopropyl borate | 98% | Sigma-Aldrich | 5419-55-6 |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |

| Hydrochloric acid (HCl) | 2 M aqueous solution | Fisher Scientific | 7647-01-0 |

| Ethyl acetate | ACS Grade | Fisher Scientific | 141-78-6 |

| Brine (saturated NaCl) | Lab-prepared | 7647-14-5 | |

| Anhydrous magnesium sulfate | Fisher Scientific | 7487-88-9 | |

| Argon or Nitrogen gas | High purity | 7440-37-1 / 7727-37-9 |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone or cryocooler bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is thoroughly dried under vacuum and backfilled with argon.

-

Starting Material Addition: To the flask, add 1,2-dichloro-4-iodobenzene (10.0 g, 33.0 mmol) and anhydrous tetrahydrofuran (THF, 100 mL) via syringe.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: While maintaining the temperature at -78 °C, slowly add n-butyllithium (14.5 mL of a 2.5 M solution in hexanes, 36.3 mmol, 1.1 equivalents) dropwise over 20 minutes. A slight color change may be observed.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Borylation: To the aryllithium solution, add triisopropyl borate (9.2 mL, 39.6 mmol, 1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature overnight with continuous stirring.

-

Quenching: Carefully quench the reaction by the slow addition of 2 M aqueous HCl (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford (2,3-Dichloro-6-iodophenyl)boronic acid as a white to off-white solid.

Reaction Mechanism Diagram

Caption: Mechanism of (2,3-Dichloro-6-iodophenyl)boronic acid synthesis.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and will ignite spontaneously on contact with air and moisture. It is also highly corrosive.[12] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using proper air-free techniques (e.g., Schlenk line or glovebox).[13]

-

Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves, at all times.[14][15]

-

Cryogenic temperatures pose a risk of cold burns. Use appropriate insulated gloves when handling dry ice.

-

The reaction quench with aqueous acid is exothermic. Perform the addition slowly and with adequate cooling.

-

Work in a well-ventilated fume hood.

-

Have a Class D fire extinguisher (for combustible metals) and a container of sand readily available in case of a fire. Do not use water or carbon dioxide extinguishers on organolithium fires.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete lithium-halogen exchange | Ensure all reagents and solvents are anhydrous. Verify the concentration of the n-butyllithium solution by titration. |

| Decomposition of the aryllithium intermediate | Maintain the reaction temperature strictly at or below -78 °C during the addition of n-butyllithium and trapping with the borate ester. | |

| Formation of multiple products | "Halogen dance" rearrangement | Ensure the reaction is performed at a sufficiently low temperature (-78 °C) to minimize this side reaction. |

| Reaction with residual starting material | Use a slight excess of n-butyllithium (1.1 equivalents) to drive the reaction to completion. | |

| Difficulty in isolating the product | Hydrolysis of the boronic acid during work-up | Perform the acidic work-up quickly and at a low temperature. Avoid prolonged contact with strong aqueous acid. |

Conclusion

The synthesis of (2,3-Dichloro-6-iodophenyl)boronic acid via a selective lithium-halogen exchange is a reliable and efficient method for accessing this valuable building block. Careful control of reaction conditions, particularly temperature and the exclusion of air and moisture, is paramount for achieving high yields and purity. This protocol provides a robust foundation for researchers in organic synthesis and drug discovery to produce this key intermediate for their synthetic endeavors.

References

-

Halogen dance rearrangement - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Metal–halogen exchange - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Modeling a halogen dance reaction mechanism: A density functional theory study - White Rose Research Online. (n.d.). Retrieved February 24, 2026, from [Link]

-

10 - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

-

Mechanism of Lithium-Halogen Exchange and Related Reactions. (2019, June 15). Retrieved February 24, 2026, from [Link]

-

The Mechanism of Lithium-Halogen Exchange - Macmillan Group. (2007, February 22). Retrieved February 24, 2026, from [Link]

- US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents. (n.d.).

-

STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved February 24, 2026, from [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 1). Retrieved February 24, 2026, from [Link]

-

Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ? | ResearchGate. (2015, July 26). Retrieved February 24, 2026, from [Link]

-

lithium halogen exchange #1 revised. (n.d.). Retrieved February 24, 2026, from [Link]

-

SAFETY DATA SHEET - Merck Millipore. (2026, January 13). Retrieved February 24, 2026, from [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved February 24, 2026, from [Link]

-

Phenylboronic acid – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 24, 2026, from [Link]

-

8 Rules for the Safe Handling of t-Butyllithium | Lab Manager. (2024, December 6). Retrieved February 24, 2026, from [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. (2024, February 5). Retrieved February 24, 2026, from [Link]

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents. (n.d.).

-

Trapping of Transient Organolithium Compounds - Kobe University. (n.d.). Retrieved February 24, 2026, from [Link]

-

Boron-Containing Pharmacophore - MIT Technology Licensing Office. (n.d.). Retrieved February 24, 2026, from [Link]

-

n-Butyllithium - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Trapping of Transient Organolithium Compounds | Request PDF - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode [Link] T h is w o rk is lice n se d u n d e r a C re a tive C. (n.d.). Retrieved February 24, 2026, from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC - NIH. (2023, March 15). Retrieved February 24, 2026, from [Link]

-

Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Regiocontrolled halogen dance of 2,5- dibromopyrroles using equilibrium between dibromopyrrolyllithiums - Kobe University. (2023, January 25). Retrieved February 24, 2026, from [Link]

-

Organoboron compounds. Part X. The reaction of lithium with trialkyl borates - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

-

(PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor | Request PDF - ResearchGate. (2025, August 6). Retrieved February 24, 2026, from [Link]

-

LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE - BYU ScholarsArchive. (2013, August 28). Retrieved February 24, 2026, from [Link]

-

Synthesis of tetraarylborates via tetralithio intermediates and the effect of polar functional groups and cations on their crystal structures - Dalton Transactions (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 3. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.pku.edu.cn [chem.pku.edu.cn]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. enhs.uark.edu [enhs.uark.edu]

- 13. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

Application Note: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Couplings

Introduction & The Mechanistic Challenge

The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern synthetic chemistry, enabling the robust construction of C(sp²)–C(sp²) bonds. However, the synthesis of sterically demanding biaryls—particularly those requiring the coupling of ortho- or di-ortho-substituted aryl boronic acids—presents a formidable challenge.

Steric bulk around the boron atom physically impedes the approach of the palladium-hydroxo or palladium-alkoxo complex, drastically increasing the activation energy (

The Kinetic Tug-of-War: Transmetalation vs. Protodeboronation

To successfully couple hindered substrates, the kinetic ratio of the reaction must be inverted: the rate of transmetalation must outcompete the rate of protodeboronation.

When a sterically hindered boronic acid is subjected to standard basic conditions, hydroxide ions attack the empty p-orbital of the boron atom. If transmetalation is slow, this boronate complex undergoes irreversible C–B bond fission, yielding boric acid and a protonated arene (Ar-H) byproduct[2][3].

Fig 1. Suzuki-Miyaura catalytic cycle highlighting the protodeboronation bottleneck.

Strategic Interventions: Catalyst Design and Boron Speciation

To overcome this kinetic trap, two synergistic strategies must be employed: accelerating the palladium cycle and masking the boron nucleophile.

1. Accelerating Transmetalation via Buchwald Ligands & Precatalysts: Dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly electron-rich, which accelerates oxidative addition, while their immense steric bulk forces rapid reductive elimination[4]. More importantly, utilizing these ligands as Palladacycle Precatalysts (e.g., Buchwald G3 or G4) ensures the rapid, quantitative generation of the active monoligated Pd(0) species at low temperatures. This minimizes the time the boronic acid spends in a hostile thermal environment[5].

2. Masking the Boron Nucleophile: Free boronic acids are highly susceptible to base-promoted degradation. Converting them to pinacol (Bpin) esters reduces the electrophilicity of the boron atom, significantly enhancing their resistance to protodeboronation[6]. For exceptionally unstable or hindered substrates, pre-forming lithium triisopropyl borates creates a nucleophile that is virtually immune to protodeboronation yet highly reactive toward transmetalation[7].

Table 1: Optimized Parameters for Hindered SMC Reactions

| Catalyst/Ligand System | Optimal Boron Speciation | Target Substrate Class | Typical Loading | Temp (°C) |

| SPhos Pd G3 | Boronic Acids / Bpin | Ortho-substituted | 1.0 - 5.0 mol% | 80 - 100 |

| XPhos Pd G3 | Bpin Esters | Di-ortho-substituted | 0.5 - 2.0 mol% | 80 - 110 |

| RuPhos Pd G4 | Lithium Triisopropyl Borates | Highly hindered / Unstable | 1.0 - 3.0 mol% | 40 - 60 |

Experimental Workflows & Validated Protocols

Fig 2. Optimized workflow for coupling sterically hindered aryl boronic acids.

Protocol A: Coupling of Di-ortho-substituted Aryl Boronic Esters

Designed for standard sterically hindered substrates using masked Bpin esters.

-

Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), the di-ortho-substituted aryl boronic pinacol ester (1.5 equiv), and XPhos Pd G3 (2.0 mol%).

-

Causality: Utilizing the Bpin ester instead of the free boronic acid drastically slows the rate of base-promoted C–B cleavage[6].

-

-

Solvent Addition & Degassing: Add anhydrous THF (0.2 M relative to the halide). Degas the mixture via three consecutive freeze-pump-thaw cycles.

-

Causality: Oxygen rapidly degrades the highly electron-rich Pd(0) species generated from the G3 precatalyst, which would stall the cycle and leave the boronate vulnerable.

-

-

Base Addition: Under a positive pressure of nitrogen, add a rigorously degassed aqueous solution of K₃PO₄ (0.5 M, 2.0 equiv).

-

Causality: A biphasic system with a mild base (K₃PO₄) provides the necessary hydroxide/phosphate ions for transmetalation without creating a highly alkaline environment that accelerates protodeboronation[3].

-

-

Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) for 2–4 hours.

-

In-Process Validation: Sample the organic layer for LC-MS analysis. The reaction is self-validating: a successful coupling will show the biaryl mass, whereas a failed transmetalation will present a dominant Ar-H mass (the protodeboronated nucleophile)[3].

Protocol B: Rapid Coupling via Lithium Triisopropyl Borates

Designed for highly unstable or exceptionally hindered substrates where Protocol A yields Ar-H byproducts.

-

In Situ Borate Generation: To a solution of the hindered aryl bromide (1.5 equiv) and triisopropyl borate (1.7 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.7 equiv) dropwise. Stir for 1 hour.

-

Causality: This generates a lithium triisopropyl borate intermediate. Unlike free boronic acids, these borate species are highly stable towards protodeboronation and can survive extended periods without degrading[7].

-

-

Catalyst & Electrophile Addition: To the cold solution, add the aryl halide electrophile (1.0 equiv), RuPhos Pd G4 or XPhos Pd G3 (3.0 mol%), and degassed aqueous 0.5 M K₃PO₄ (2.0 equiv).

-

Low-Temperature Coupling: Warm the reaction strictly to 40 °C and stir for 2 hours.

-

Workup & Validation: Quench with water, extract with EtOAc, and analyze the crude mixture via NMR. The absence of the Ar-H proton peak confirms the successful suppression of the degradation pathway[3].

Analytical Validation & Troubleshooting

A robust protocol must be self-diagnosing. When coupling hindered substrates, the primary failure mode is not catalyst death, but nucleophile destruction.

-

Detection: Analyze the crude reaction mixture using LC-MS or GC-MS. The primary indicator of failure is the presence of a significant byproduct corresponding to the protonated version of your boronic acid (Ar-H instead of Ar-B(OH)₂)[3].

-

Intervention: If Ar-H > 10% is observed, the boronic acid is decomposing before transmetalation can occur. To troubleshoot: (1) Lower the reaction temperature by switching to a more active precatalyst (e.g., G4)[5], (2) Switch the boron speciation from a free acid to a Bpin ester or Lithium Triisopropyl Borate[6][7], or (3) Ensure rigorous exclusion of oxygen to prevent catalyst stalling.

References

1.[1] Title: Protodeboronation - Wikipedia. Source: wikipedia.org. URL: 2.[6] Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters. Source: acs.org. URL: 3.[2] Title: Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Source: researchgate.net. URL: 4.[4] Title: Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Source: nih.gov. URL: 5.[3] Title: Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Source: benchchem.com. URL: 6.[7] Title: A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Source: mit.edu. URL: 7.[5] Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Source: mit.edu. URL:

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dspace.mit.edu [dspace.mit.edu]

Preparation of 2,3-dichloro-6-iodophenylboronic acid pinacol ester via Directed Ortho-Metalation (DoM)

Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Advanced cross-coupling building blocks, API synthesis, and late-stage functionalization.

Abstract & Strategic Overview

The compound 2,3-dichloro-6-iodophenylboronic acid pinacol ester is a densely functionalized, polyhalogenated building block highly sought after in medicinal chemistry for iterative, site-selective cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Synthesizing this specific substitution pattern (1-Bpin, 2-Cl, 3-Cl, 6-I) requires absolute regiocontrol.

This protocol details a robust, self-validating methodology relying on Directed Ortho-Metalation (DoM) . By leveraging the synergistic inductive effects of the halogens on the starting material (1,2-dichloro-4-iodobenzene), selective C-H deprotonation is achieved using a non-nucleophilic base, followed by electrophilic trapping with a borate ester.

Mechanistic Rationale (E-E-A-T)

Regioselectivity & Causality

The starting material, 1,2-dichloro-4-iodobenzene, possesses three aromatic protons (C3, C5, and C6). The proton at C3 is uniquely flanked by two highly electronegative halogens (C2-chlorine and C4-iodine). The combined inductive (

Base Selection: Avoiding Halogen-Metal Exchange

A critical failure point in polyhalobenzene functionalization is the use of standard alkyllithiums (e.g.,

To circumvent this, we employ Lithium Diisopropylamide (LDA) at strict cryogenic temperatures (

Caption: Regioselectivity rationale based on the synergistic inductive (-I) effects of halogens.

Reaction Workflow

Caption: Synthetic workflow for the Directed Ortho-Metalation (DoM) and borylation.

Experimental Protocols

Reagents and Stoichiometry

Table 1: Quantitative Data for 10.0 mmol Scale Synthesis

| Reagent | MW ( g/mol ) | Eq. | Amount | Function |

| 1,2-dichloro-4-iodobenzene | 272.90 | 1.0 | 2.73 g (10.0 mmol) | Starting Material |

| LDA (2.0 M in THF/heptane) | 107.12 | 1.1 | 5.5 mL (11.0 mmol) | Non-nucleophilic Base |

| iPrOBpin | 186.06 | 1.2 | 2.23 g (12.0 mmol) | Borylating Agent |

| Anhydrous THF | 72.11 | - | 50 mL | Solvent |

| NH₄Cl (sat. aq.) | 53.49 | - | 20 mL | Quench |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum.

-

Backfill the flask with dry argon (repeat vacuum/argon cycle 3 times).

-

Add 40 mL of anhydrous THF via syringe and cool the flask to

using a dry ice/acetone bath.

Step 2: Base Addition

-

Syringe 5.5 mL of LDA (2.0 M solution) into the cooled THF.

-

Stir for 5 minutes to ensure thermal equilibration.

Step 3: Substrate Addition (Critical Temperature Control)

-

Dissolve 2.73 g of 1,2-dichloro-4-iodobenzene in 10 mL of anhydrous THF.

-

Add this solution dropwise to the LDA solution over 15 minutes using a syringe pump.

-

Causality Note: The slow addition prevents localized exothermic warming. If the internal temperature exceeds

, benzyne formation and tarring will occur.

Step 4: Metalation & Self-Validation

-

Stir the deep red/brown solution at

for 1 hour. -

Self-Validation Check: Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of

. Analyze the crude mixture via GC-MS. A mass shift from

Step 5: Electrophilic Trapping

-

Add 2.23 g of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBpin) dropwise over 5 minutes.

-

Stir at

for 30 minutes. -

Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

Step 6: Workup & Purification

-

Quench the reaction by adding 20 mL of saturated aqueous

. -

Extract the aqueous layer with ethyl acetate (

). -

Wash the combined organic layers with brine (30 mL), dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purify the crude residue via flash column chromatography on silica gel (eluent: 0–5% ethyl acetate in hexanes) to afford the target pinacol ester as a solid.

Analytical Characterization

To verify the structural integrity and regiochemistry of the product, the following spectroscopic data should be observed:

-

¹H NMR (400 MHz, CDCl₃):

7.72 (d,-

Interpretation: The two remaining aromatic protons are adjacent (ortho to each other), confirming substitution at the C3 position. The downfield doublet corresponds to the proton ortho to the iodine atom due to strong anisotropic effects.

-

-

¹³C NMR (100 MHz, CDCl₃):

140.2, 137.5, 134.1, 131.8, 129.5, 95.4 (C-I), 84.5 (C-O of Bpin), 24.8 (

Troubleshooting & Safety

-

Pyrophoric Reagents: LDA is highly reactive and moisture-sensitive. Always handle under an inert atmosphere using standard Schlenk techniques.

-

Light Sensitivity: Aryl iodides are prone to homolytic cleavage upon prolonged exposure to light. Wrap the reaction flask in aluminum foil if left stirring for extended periods.

-

Incomplete Borylation: If the GC-MS validation shows complete metalation but the final yield is low, ensure the iPrOBpin is freshly distilled or titrated, as it can degrade into unreactive boroxines over time.

References

-

Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. URL:[Link]

-

Krasovskiy, A., Krasovskaya, V., & Knochel, P. (2006). Mixed Mg/Li Amides of the Type R₂NMgCl⋅LiCl as Highly Efficient Bases for the Regioselective Generation of Aryl and Heteroaryl Magnesium Compounds. Angewandte Chemie International Edition, 45(18), 2958-2961. URL:[Link]

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,6-Disubstituted Phenyl Boronic Acids

Introduction: Navigating the Challenges of Steric Hindrance in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates is a principal method for constructing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

However, the synthesis of sterically congested biaryls, particularly those bearing substituents at the 2- and 6-positions of a phenyl ring, presents a significant synthetic hurdle.[4][5] The steric bulk proximal to the reaction centers can dramatically impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields, slow reaction times, and the formation of undesired byproducts.[6][7] This application note provides a comprehensive guide to overcoming these challenges through the strategic selection of palladium catalysts and the implementation of robust experimental protocols.

The Mechanistic Hurdle: Understanding Steric Effects in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[8][9] The steric hindrance imposed by 2,6-disubstituted phenyl boronic acids primarily impacts two critical steps:

-

Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner, can be slowed by bulky ortho-substituents on the aryl halide.[7]

-

Reductive Elimination: This final, product-forming step, where the two organic fragments are joined from a palladium(II) intermediate, is often the rate-limiting step in the coupling of sterically hindered substrates. The steric clash between the ortho-substituents on both coupling partners hinders the formation of the requisite cis-complex, from which the biaryl product is eliminated.[4]

To overcome these steric impediments, the development of highly active and sterically demanding ligands has been paramount.

Catalyst Selection: The Key to Unlocking Sterically Hindered Couplings

The success of a Suzuki-Miyaura coupling involving 2,6-disubstituted phenyl boronic acids is critically dependent on the choice of the palladium catalyst system. The ligand plays a pivotal role in modulating the steric and electronic properties of the palladium center, thereby facilitating the challenging steps of the catalytic cycle.

Bulky, Electron-Rich Monophosphine Ligands: The Buchwald Ligands

A significant breakthrough in the coupling of sterically hindered substrates came with the development of dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands.[10][11] These ligands are characterized by a biaryl backbone and a bulky, electron-rich dialkylphosphino group.

Key features of Buchwald-type ligands that make them effective for this transformation include:

-

Steric Bulk: The large steric footprint of these ligands promotes the formation of monoligated, highly reactive 14-electron Pd(0) species (L-Pd(0)). This coordinatively unsaturated species is more readily able to undergo oxidative addition with sterically demanding aryl halides.

-

Electron-Donating Ability: The electron-rich nature of the phosphine center increases the electron density on the palladium, which facilitates the oxidative addition step.

-

Biaryl Scaffold: The biaryl backbone provides a rigid framework that helps to position the palladium for efficient catalysis and can participate in stabilizing interactions.

Table 1: Commonly Employed Buchwald Ligands for Sterically Hindered Couplings

| Ligand Name | Structure | Key Features & Applications |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a wide range of sterically hindered couplings, including those involving aryl chlorides.[10] |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for coupling electron-rich and sterically hindered aryl halides.[10] |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often shows enhanced reactivity for challenging couplings. |

| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Provides a good balance of steric bulk and electron-donating properties. |

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are typically stronger electron donors than phosphines and can form very stable palladium complexes. For sterically hindered couplings, bulky NHC ligands are often employed in conjunction with PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts.[8][12]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura Catalytic Cycle.

General Workflow for a Sterically Hindered Suzuki-Miyaura Coupling

Caption: General experimental workflow.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2,6-Disubstituted Phenyl Boronic Acid with an Aryl Bromide using a Buchwald Ligand

Materials:

-

Aryl bromide (1.0 equiv)

-

2,6-Disubstituted phenyl boronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

-

XPhos (1.2-2.4 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equiv), finely ground

-

Anhydrous toluene or 1,4-dioxane

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating block/oil bath

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, 2,6-disubstituted phenyl boronic acid, and potassium phosphate.

-

Catalyst Preparation (in a separate vessel): In a separate dry vial, weigh the Pd(OAc)₂ and XPhos. Add a portion of the anhydrous solvent and stir for 5-10 minutes to form the pre-catalyst complex.

-

Reaction Initiation: Add the remaining anhydrous solvent to the reaction vessel containing the substrates and base. Then, transfer the prepared catalyst solution to the reaction vessel via syringe.

-

Heating and Monitoring: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For challenging couplings, microwave irradiation can often accelerate the reaction and improve yields.[2]

Materials:

-

Aryl chloride or bromide (1.0 equiv)

-

2,6-Disubstituted phenyl boronic acid (1.5-2.0 equiv)

-

SPhos-Pd-G2 precatalyst (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water 10:1 or DMF)

-

Microwave reaction vial with a stir bar

Procedure:

-

Vial Preparation: To a microwave reaction vial, add the aryl halide, 2,6-disubstituted phenyl boronic acid, and base.

-

Solvent Addition: Add the solvent system to the vial.

-

Degassing: Briefly sparge the mixture with an inert gas (e.g., argon) for 5-10 minutes.

-

Catalyst Addition: Add the SPhos-Pd-G2 precatalyst.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

-

Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product as described in Protocol 1.[2]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality of boronic acid | - Use a pre-catalyst or ensure proper pre-formation of the active catalyst.- Use freshly distilled, anhydrous solvents. Dry the base thoroughly.- Use fresh, high-purity boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester) for increased stability.[8] |

| Dehalogenation of Aryl Halide | - Presence of water or protic impurities- Catalyst deactivation pathway | - Ensure strictly anhydrous conditions.- Increase ligand to palladium ratio.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃). |

| Protodeborylation of Boronic Acid | - Presence of water- Elevated temperatures for extended periods | - Use a less aqueous solvent system or anhydrous conditions.- Minimize reaction time. Consider using a boronate ester.[13] |